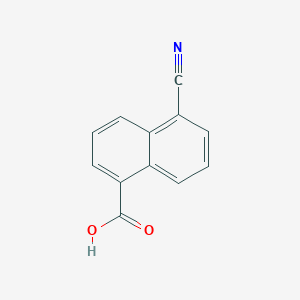

5-Cyano-1-naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

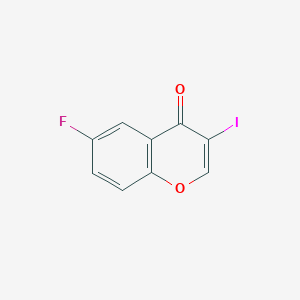

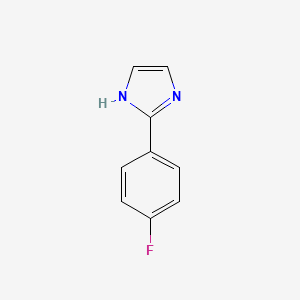

5-Cyano-1-naphthoic acid is a crystalline, light-yellow colored compound that belongs to the naphthalene derivative family . It has a molecular formula of C12H7NO2 and a molecular weight of 197.19 .

Synthesis Analysis

The synthesis of 5-Cyano-1-naphthoic acid involves multiple steps. One method starts with pyridine and dimethylformamide at 180 °C, followed by a reaction with aqueous lithium hydroxide in tetrahydrofuran and methanol . Another method starts with 5-carboxyphthalide, which is converted into the corresponding acylochloride. The latter is reacted with hydroxylamine to give the corresponding hydroxamyl phthalide, which is subsequently subjected to a dehydration reaction to give 5-cyanophthalide .Molecular Structure Analysis

The molecular structure of 5-Cyano-1-naphthoic acid consists of 12 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique

Fluorophore Synthesis

5-Cyano-1-naphthoic acid derivatives are used in the synthesis of various fluorophores. A study demonstrated a one-step approach to create 3-cyano-2-azaanthracenes, useful in photophysical applications, using 5-cyano-1,2,4-triazines and 2,3-dehydronaphthalene, which is generated from 3-amino-2-naphthoic acid (Kopchuk et al., 2016).

Synthesis of Fluoronaphthoic Acids

Research into the synthesis of mono- and difluoronaphthoic acids, which are structurally similar to 5-cyano-1-naphthoic acid, reveals their potential in creating biologically active compounds. These acids, like 5-cyano-1-naphthoic acid, offer unique properties for further chemical manipulation and study (Tagat et al., 2002).

Fluorescent Biolabels Development

5-Cyano-1-naphthoic acid derivatives are also key in synthesizing fluorescent 3(2H)-furanones, which show promise as fluorescent biolabels. These compounds, such as 4-cyano-2,2-dialkyl-5-(1- or 2-)naphthyl-3(2H)-furanones, are synthesized through reactions involving naphthoic acids (Mal’kina et al., 2013).

Photoacidity Studies

In the field of photochemistry, derivatives of 5-cyano-1-naphthoic acid, like 5-cyano-2-naphthol, are studied for their photoacidic properties. These studies provide insights into the solvatochromic shifts and excited-state behaviors of such compounds, crucial for understanding their interactions in various solvents and potential applications in photochemistry (Solntsev et al., 1998).

Medicinal Chemistry

While specific applications of 5-cyano-1-naphthoic acid in medicinal chemistry are not directly referenced, related compounds like 3-cyano-1-naphthalenecarboxylic acid have been used in the synthesis of tachykinin receptor antagonists, suggesting potential applications in drug development and organic synthesis (Ashworth et al., 2003).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes. Get medical attention . Following eye contact, rinse cautiously with water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

5-cyanonaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVPGIIGESADCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474743 |

Source

|

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-1-naphthoic acid | |

CAS RN |

3839-20-1 |

Source

|

| Record name | 5-Cyano-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyano-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)

![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365179.png)

![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)

![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)